C5-Methyl vs. C5-Methoxy: Impact on EGFR Kinase Inhibitory Activity
While direct binding data for 5-Methylquinazolin-4-amine against specific kinases is limited in the public domain, comparative SAR can be inferred from closely related 4-aminoquinazolines. Replacing the C5-methyl group with a C5-methoxy group in a similar 4-anilinoquinazoline scaffold results in potent EGFR inhibition with an IC50 of 139 nM [1]. This establishes a benchmark for the C5 position's sensitivity to substitution. The absence of a bulky 4-anilino group in 5-Methylquinazolin-4-amine (which presents a free primary amine) makes it a distinct starting point for targeted derivatization, avoiding the pre-existing selectivity profile of the methoxy analog [2].
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not directly available; free amine for further derivatization |
| Comparator Or Baseline | N-(3-bromophenyl)-5-methoxyquinazolin-4-amine |
| Quantified Difference | Not applicable (different scaffolds) |
| Conditions | In vitro kinase assay measuring transfer of terminal phosphate from [gamma-32P] |
Why This Matters
This highlights that the C5 position is a critical determinant of kinase binding potency, and selecting the methyl-substituted core over a methoxy-substituted core enables a divergent SAR path for novel inhibitor design.
- [1] BindingDB. BDBM3292: N-(3-bromophenyl)-5-methoxyquinazolin-4-amine, EGFR IC50=139nM. View Source
- [2] Wang M, Yu J, Huang X, et al. Design and synthesis of novel N-arylquinazolin-4-amine analogues as potential WRN inhibitors. 2024. View Source
